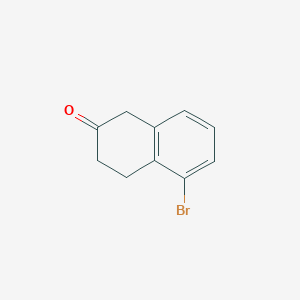

5-Bromo-2-tetralone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVQSZNNPLLKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398883 | |

| Record name | 5-BROMO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132095-53-5 | |

| Record name | 5-BROMO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-2-TETRALONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-tetralone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-tetralone, with the systematic IUPAC name 5-bromo-3,4-dihydronaphthalen-2(1H)-one, is a halogenated derivative of 2-tetralone. This bicyclic aromatic ketone serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. The presence and position of the bromine atom on the aromatic ring and the ketone group in the alicyclic ring offer versatile handles for a range of chemical modifications, making it a key building block in medicinal chemistry. Tetralone derivatives, in general, are known to be crucial structural motifs in a variety of pharmacologically active compounds, exhibiting a broad spectrum of bioactivities, including antibacterial and antitumor effects.[1]

Chemical Structure and Properties

The chemical structure of this compound consists of a naphthalene core that is partially hydrogenated at the 1, 2, 3, and 4 positions, with a ketone group at the 2-position and a bromine atom substituted at the 5-position of the aromatic ring.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrO | |

| Molecular Weight | 225.08 g/mol | |

| CAS Number | 132095-53-5 | |

| IUPAC Name | 5-bromo-3,4-dihydronaphthalen-2(1H)-one | [] |

| Boiling Point | 331 °C at 760 mmHg (Predicted) | [] |

| Density | 1.511 g/cm³ (Predicted) | [] |

| Appearance | Solid (Specific color not detailed in available literature) | [3] |

| Solubility | Utilized extensively in the development of bioactive molecules, this chemical offers excellent solubility and reactivity. |

Synthesis

A patented method for a related compound, 6-bromo-2-tetralone, involves the hydroboration of 6-bromo-1-tetralone, followed by dehydration, epoxidation, and subsequent epoxide ring-opening.[4] A similar strategic approach could potentially be adapted for the synthesis of this compound.

The following diagram illustrates a generalized synthetic workflow that could be conceptually applied for the preparation of brominated tetralones.

Caption: A conceptual workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively published. However, based on the known structure, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, with their chemical shifts and coupling constants influenced by the bromine substituent. The aliphatic protons of the cyclohexenone ring would appear as multiplets in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the aliphatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the ketone group, typically in the range of 1700-1725 cm⁻¹. Absorptions corresponding to C-H stretching of the aromatic and aliphatic portions, as well as C=C stretching of the aromatic ring, would also be present.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of CO and Br.

Biological Activity and Applications

While specific studies on the biological activity of this compound are limited in the public domain, the broader class of tetralone derivatives has attracted significant interest from medicinal chemists. Tetralone scaffolds are recognized as important pharmacophores and are found in a number of natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[5]

The reactivity of the bromine atom and the ketone functionality allows for the derivatization of this compound to generate libraries of compounds for screening in drug discovery programs. Its utility as a key ingredient in the synthesis of drugs targeting various diseases has been noted.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and characterization of this compound are not currently available in the surveyed literature. Researchers planning to work with this compound would need to adapt procedures from related molecules and perform thorough characterization to confirm the identity and purity of the synthesized material.

A generalized protocol for acquiring spectroscopic data would involve the following steps:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid directly on the crystal.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer over the standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer to obtain the mass-to-charge ratio of the molecular ion and its fragments.

Conclusion

This compound is a chemically significant molecule with considerable potential as a building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. While a comprehensive set of experimental data is not yet widely available in the public literature, its structural features suggest a wide range of possible applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

Physicochemical characteristics of 5-Bromo-2-tetralone

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromo-2-tetralone

Introduction

This compound is a halogenated derivative of 2-tetralone, a bicyclic aromatic ketone. The tetralone framework is a significant structural motif in medicinal chemistry, serving as a versatile scaffold and key intermediate in the synthesis of complex, pharmacologically active molecules.[1][2] The strategic placement of a bromine atom on the aromatic ring and a carbonyl group within the aliphatic ring provides reactive sites for a variety of chemical transformations. This guide offers a comprehensive overview of the known physicochemical properties, experimental protocols, and potential applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a compound whose properties have been characterized through various computational and experimental methods. The quantitative data available for this compound are summarized below.

General and Computed Properties

The following table outlines the key identifiers and computed physical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-3,4-dihydro-1H-naphthalen-2-one | [3] |

| Synonyms | 5-bromo-3,4-dihydronaphthalen-2(1H)-one, 5-bromotetralin-2-one | [3][4] |

| CAS Number | 132095-53-5 | [3][4][5] |

| Molecular Formula | C₁₀H₉BrO | [3][4][5] |

| Molecular Weight | 225.08 g/mol | [3][4][] |

| Exact Mass | 223.98368 Da | [3] |

| Density | 1.511 g/cm³ | [] |

| Boiling Point | 331°C at 760 mmHg | [] |

| Topological Polar Surface Area | 17.1 Ų | [3] |

| Storage Temperature | 2-8°C | [7] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure, the expected spectroscopic characteristics can be predicted.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons and distinct signals for the aliphatic protons on the cyclohexanone ring. Protons alpha to the carbonyl group (at C1 and C3) would be deshielded. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) expected around 200 ppm, multiple distinct signals in the aromatic region, and signals for the aliphatic carbons. |

| Infrared (IR) | A strong absorption band for the C=O (ketone) stretch, expected around 1680-1690 cm⁻¹ due to conjugation with the aromatic ring.[8][9] Additional bands for aromatic C-H, aliphatic C-H, and aromatic C=C stretching are also expected.[9] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would appear as a characteristic doublet with a ~1:1 intensity ratio at m/z 224 and 226, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). |

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary or embedded within patent literature, generalized procedures for its synthesis and analysis can be outlined based on standard organic chemistry methodologies.

General Synthesis via Friedel-Crafts Acylation

The synthesis of tetralones often involves an intramolecular Friedel-Crafts acylation of a suitable phenyl-substituted carboxylic acid.[10] A plausible synthetic route to a brominated tetralone scaffold is outlined below.

-

Acylation: A brominated benzene derivative is reacted with succinic anhydride under Friedel-Crafts conditions (e.g., AlCl₃ catalyst) to produce a 4-(bromo-phenyl)-4-oxobutanoic acid.

-

Reduction: The keto group of the resulting acid is reduced to a methylene group, commonly via a Clemmensen or Wolff-Kishner reduction, yielding a 4-(bromo-phenyl)butanoic acid.

-

Cyclization: The resulting butanoic acid is treated with a strong acid (e.g., polyphosphoric acid or H₂SO₄) to induce an intramolecular Friedel-Crafts acylation, closing the ring to form the bromo-tetralone product.

-

Purification: The final product is purified using standard laboratory techniques such as recrystallization or silica gel column chromatography.

Caption: Generalized workflow for the synthesis of bromo-tetralone scaffolds.

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample (5-25 mg) of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) with an internal standard like tetramethylsilane (TMS).[11] ¹H and ¹³C NMR spectra are then recorded on a spectrometer.

-

Infrared (IR) Spectroscopy: An IR spectrum can be obtained by preparing a thin, transparent pellet from a mixture of the sample and dry potassium bromide (KBr).[11] Alternatively, the spectrum can be recorded from a solution in a suitable solvent (e.g., CCl₄) or as a thin film.

-

Mass Spectrometry (MS): The sample can be introduced into a mass spectrometer and ionized, commonly using Electron Ionization (EI).[11][12] The resulting ions are separated by their mass-to-charge (m/z) ratio and detected to produce a mass spectrum.[11]

Applications in Research and Drug Development

The tetralone scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antitumor, and central nervous system (CNS) effects.[2][13] this compound is utilized as a key building block in the synthesis of novel bioactive molecules.[7] The bromine atom serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions, while the ketone functionality allows for a host of derivatization reactions. This makes it a valuable intermediate for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Caption: Logical workflow of this compound's application in drug discovery.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is considered hazardous.[3] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a dry, well-ventilated place at the recommended temperature of 2-8°C.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H9BrO | CID 4059689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:132095-53-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. chemuniverse.com [chemuniverse.com]

- 7. chemshuttle.com [chemshuttle.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. web.uvic.ca [web.uvic.ca]

- 13. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-2-tetralone (CAS: 132095-53-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-tetralone, with the CAS number 132095-53-5, is a halogenated aromatic ketone that serves as a crucial intermediate in the landscape of synthetic organic chemistry. Its structure, featuring a tetralone core with a bromine substituent on the aromatic ring, provides two reactive sites for further chemical modifications. This makes it a valuable building block in the synthesis of a diverse range of complex molecules, particularly in the field of medicinal chemistry and drug discovery. The tetralone scaffold is a privileged structure in numerous biologically active compounds, and the presence of the bromine atom allows for the introduction of various functional groups through cross-coupling reactions, further expanding its synthetic utility. This guide provides a comprehensive overview of the available technical data on this compound, including its properties, synthesis, and potential applications in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.[][2]

| Property | Value |

| CAS Number | 132095-53-5 |

| Molecular Formula | C₁₀H₉BrO |

| Molecular Weight | 225.08 g/mol |

| IUPAC Name | 5-bromo-3,4-dihydronaphthalen-2(1H)-one |

| Synonyms | 5-Bromo-3,4-dihydro-1H-naphthalen-2-one, 5-Bromo-β-tetralone |

| Appearance | Light yellow to yellow solid |

| Boiling Point | 331.0 ± 42.0 °C (Predicted) |

| Density | 1.511 ± 0.06 g/cm³ (Predicted) |

| Storage | Sealed in dry, Store in freezer, under -20°C |

Synthesis and Experimental Protocols

One plausible synthetic route is the bromination of 2-tetralone. A generalized experimental workflow for such a transformation is outlined below. It is important to note that reaction conditions would need to be optimized for the specific synthesis of the 5-bromo isomer.

Illustrative Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound.

A more specific, though related, experimental protocol is available for the synthesis of a similar compound, 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one.[3] This procedure can serve as a valuable starting point for developing a synthesis of this compound.

Experimental Protocol for a Related Compound: Synthesis of 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one [3]

-

Materials: 6-Methoxy-1-tetralone, N-Bromosuccinimide (NBS), Sulfuric Acid (H₂SO₄), Water (H₂O), Ethyl Acetate (EtOAc), Sodium Sulfate (Na₂SO₄), Methanol.

-

Procedure:

-

6-Methoxy-1-tetralone (1.06 g, 6.02 mmol) is stirred in 60 mL of H₂O.

-

N-Bromosuccinimide (1.07 g, 6.01 mmol) is added to the mixture.

-

The reaction mixture is heated to 60 °C.

-

Sulfuric acid (0.67 mL) is then added, and the mixture is heated for 5 hours.

-

After cooling, the reaction mixture is extracted with ethyl acetate.

-

The combined organic layers are dried over Na₂SO₄ and filtered.

-

The solvent is removed under reduced pressure.

-

The resulting solid is dissolved in methanol and recrystallized to yield the pure product.

-

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, based on the known structure, the expected spectral characteristics can be predicted. This information is crucial for reaction monitoring, quality control, and structural confirmation.

Expected Spectroscopic Data:

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons (likely in the range of 7.0-7.5 ppm), and the aliphatic protons of the tetralone ring (likely in the range of 2.0-3.5 ppm). |

| ¹³C NMR | A signal for the carbonyl carbon (around 200 ppm), signals for the aromatic carbons (120-150 ppm), and signals for the aliphatic carbons (20-50 ppm). |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone (around 1680-1700 cm⁻¹), and bands corresponding to C-H and C-Br stretching, as well as aromatic C=C stretching. |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |

Applications in Drug Discovery and Development

The tetralone scaffold is a common motif in a variety of biologically active molecules, exhibiting a broad range of pharmacological activities including anticancer, antibacterial, and central nervous system (CNS) effects.[4] this compound, as a functionalized tetralone, is a key starting material for the synthesis of novel drug candidates.

Role as a Synthetic Intermediate

The bromine atom on the aromatic ring of this compound is a versatile handle for introducing molecular diversity. It can readily participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the attachment of a wide array of substituents. The ketone functionality can also be modified through reactions such as reduction, oxidation, and condensation to generate further derivatives.

Potential Therapeutic Applications of Derivatives

Derivatives of brominated tetralones have been investigated for several therapeutic applications:

-

Anticancer Agents: Tetralone derivatives have been explored for their potential as anticancer agents. For example, some 2-bromo-1-tetralone derivatives have shown antitumor activity.[5] The synthesis of novel tetralone derivatives is an active area of research in the development of new cancer therapies.

-

CNS Disorders: The tetralone core is present in several compounds with activity in the central nervous system. For instance, tetralone derivatives are used in the synthesis of agents targeting dopamine receptors.

-

Anticholinesterase Activity: Certain tetralin derivatives have been evaluated for their anticholinesterase activity, which is relevant for the treatment of Alzheimer's disease.

Illustrative Reaction Scheme for Derivatization

The following diagram illustrates a potential synthetic pathway starting from this compound to generate a more complex, potentially bioactive molecule.

Caption: A potential synthetic route for creating bioactive molecules from this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its bifunctional nature allows for a wide range of chemical modifications, enabling the creation of diverse libraries of compounds for biological screening. While detailed experimental and spectroscopic data for this specific compound are not extensively documented in publicly available literature, its structural similarity to other bromo-tetralone derivatives provides a solid foundation for its synthesis and characterization. As the demand for novel therapeutics continues to grow, the utility of key intermediates like this compound in the development of new and effective drugs is expected to increase. Further research into its synthesis, reactivity, and the biological activity of its derivatives will undoubtedly contribute to advancements in medicinal chemistry.

References

- 2. This compound | C10H9BrO | CID 4059689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP0125695B1 - 2-bromo-1-tetralone derivatives - Google Patents [patents.google.com]

Synthesis and Discovery of Substituted Tetralones: A Technical Guide for Researchers

An in-depth exploration of the synthesis, biological significance, and discovery of substituted tetralones, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. Tetralones, bicyclic aromatic ketones, are pivotal structural motifs in a myriad of biologically active compounds, demonstrating a broad spectrum of therapeutic potential, including anticancer, antidepressant, and antimicrobial activities.

This technical whitepaper provides a detailed overview of the primary synthetic routes to substituted tetralones, complete with experimental protocols for key reactions. It further delves into the discovery of their therapeutic applications by examining their interactions with crucial signaling pathways and presents a generalized workflow for the identification of novel bioactive tetralone derivatives. All quantitative data, including reaction yields and biological activity, are summarized in structured tables for clear comparison and analysis.

I. Synthesis of Substituted Tetralones

The synthesis of the tetralone scaffold is a well-established yet continually evolving field in organic chemistry. Several classical and modern synthetic strategies are employed to construct this versatile bicyclic system. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Friedel-Crafts Acylation

One of the most fundamental and widely used methods for the synthesis of tetralones is the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acids or their corresponding acid chlorides.[1] This reaction involves the cyclization of the butyric acid side chain onto the aromatic ring in the presence of a Lewis acid or a strong protic acid, forming the six-membered ketone-containing ring.

Logical Relationship of Friedel-Crafts Acylation:

Caption: Intramolecular Friedel-Crafts acylation for tetralone synthesis.

Experimental Protocol: Synthesis of α-Tetralone via Intramolecular Friedel-Crafts Acylation of 4-Phenylbutyric Acid

Materials:

-

4-Phenylbutyric acid

-

Thionyl chloride

-

Aluminum chloride (anhydrous)

-

Carbon disulfide (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Benzene

-

Sodium carbonate solution (10%)

-

Saturated sodium chloride solution

Procedure:

-

Preparation of 4-Phenylbutyryl Chloride: In a round-bottomed flask equipped with a reflux condenser and a gas trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of thionyl chloride. Heat the mixture gently on a steam bath until the acid melts. The reaction will proceed exothermically. After the initial vigorous evolution of hydrogen chloride subsides (about 25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes. The resulting 4-phenylbutyryl chloride is used in the next step without further purification.

-

Friedel-Crafts Cyclization: Cool the flask containing the acid chloride and add 175 cc of anhydrous carbon disulfide. Cool the solution in an ice bath. Rapidly add 30 g (0.23 mole) of anhydrous aluminum chloride in one portion and immediately connect the flask to a reflux condenser.

-

Reaction Completion and Work-up: After the initial rapid evolution of hydrogen chloride ceases, slowly warm the mixture to its boiling point on a steam bath and heat for 10 minutes. After the reaction is complete, cool the flask and pour the contents onto a mixture of 300 g of crushed ice and 25 cc of concentrated hydrochloric acid.

-

Extraction and Purification: Transfer the mixture to a round-bottomed flask and steam distill to remove the carbon disulfide. The tetralone will then distill over. Separate the oily tetralone layer from the aqueous layer. Extract the aqueous layer three times with 100-cc portions of benzene. Combine the tetralone oil and the benzene extracts, remove the benzene by distillation, and then distill the residue under reduced pressure. The α-tetralone product is collected at 105–107°C/2 mm Hg.

Spectroscopic Data for α-Tetralone:

-

IR (KBr, cm⁻¹): 1685 (C=O), 3060, 3020 (aromatic C-H), 2940, 2860 (aliphatic C-H).

-

¹H NMR (CDCl₃, δ): 8.05 (d, 1H, Ar-H), 7.50-7.20 (m, 3H, Ar-H), 2.95 (t, 2H, -CH₂-CO-), 2.65 (t, 2H, Ar-CH₂-), 2.15 (quintet, 2H, -CH₂-).

-

¹³C NMR (CDCl₃, δ): 198.2 (C=O), 144.5, 133.2, 132.8, 128.8, 126.6, 126.3 (aromatic C), 39.2, 29.7, 23.2 (aliphatic C).

-

MS (m/z): 146 (M⁺), 118, 117, 90.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring, which can be a tetralone derivative.[2][3] This method is particularly useful for constructing polycyclic systems containing the tetralone moiety.

Logical Relationship of Robinson Annulation:

Caption: Robinson annulation for the synthesis of tetralone derivatives.

Experimental Protocol: Synthesis of a Substituted Tetralone via Robinson Annulation

Materials:

-

2-Methylcyclohexanone

-

Methyl vinyl ketone

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Michael Addition: To a solution of sodium ethoxide in ethanol, add 2-methylcyclohexanone at 0°C. Stir the mixture for 30 minutes. Then, add methyl vinyl ketone dropwise while maintaining the temperature at 0-5°C. Allow the reaction to stir at room temperature overnight.

-

Aldol Condensation and Cyclization: The reaction mixture containing the intermediate diketone is then heated to reflux for 4-6 hours to induce the intramolecular aldol condensation and subsequent dehydration.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with dilute hydrochloric acid. The ethanol is removed under reduced pressure. The residue is extracted with diethyl ether. The organic layer is washed with water, brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired substituted tetralone derivative.

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, can be strategically employed to construct the core structure of substituted tetralones.[4][5] This powerful reaction allows for the stereospecific formation of the six-membered ring.

Logical Relationship of Diels-Alder Reaction:

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 4. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]

- 5. Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Bromo-2-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 5-Bromo-2-tetralone (CAS No. 132095-53-5). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: 5-bromo-3,4-dihydronaphthalen-2(1H)-one[1][]

-

Molecular Formula: C₁₀H₉BrO[1][]

-

Molecular Weight: 225.08 g/mol [1][]

-

Exact Mass: 223.98368 Da[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-1 (CH₂) | ~3.6 | Singlet | Alpha to the carbonyl group. |

| H-3 (CH₂) | ~2.6 | Triplet | |

| H-4 (CH₂) | ~3.0 | Triplet | Benzylic protons. |

| H-6 (Ar-H) | ~7.4 | Doublet | |

| H-7 (Ar-H) | ~7.1 | Triplet | |

| H-8 (Ar-H) | ~7.6 | Doublet |

Note: Predicted values are based on the analysis of 2-tetralone and the known substituent effects of bromine on aromatic systems. Actual experimental values may vary.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (CH₂) | ~45 | |

| C-2 (C=O) | ~207 | Carbonyl carbon.[3] |

| C-3 (CH₂) | ~30 | |

| C-4 (CH₂) | ~40 | |

| C-4a (Ar-C) | ~135 | |

| C-5 (Ar-C-Br) | ~120 | Carbon bearing the bromine atom. |

| C-6 (Ar-CH) | ~130 | |

| C-7 (Ar-CH) | ~128 | |

| C-8 (Ar-CH) | ~125 | |

| C-8a (Ar-C) | ~143 |

Note: Predicted values are based on typical chemical shift ranges for carbons in similar chemical environments.[3] The carbonyl carbon is expected to be the most downfield signal.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1715 | Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

| C=C (Aromatic) | 1450-1600 | Medium to Weak |

| C-Br | 500-600 | Medium |

Note: These are typical absorption ranges and the exact peak positions can be influenced by the molecular structure and sample preparation method.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Interpretation | Notes |

| 224/226 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). |

| 181/183 | [M - C₂H₃O]⁺ | Result of α-cleavage. |

| 145 | [M - Br]⁺ | Loss of the bromine radical. |

| 117 | [C₉H₉]⁺ | Further fragmentation after loss of bromine. |

Note: Electron Impact (EI) ionization is assumed. The fragmentation pattern of ketones is often characterized by α-cleavage adjacent to the carbonyl group.[4]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Processing: Fourier transform the Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak.

-

-

¹³C NMR Data Acquisition:

-

Instrument: Same as for ¹H NMR.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Processing: Fourier transform the FID and apply a line broadening factor of 1-2 Hz.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: ATR.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added.

-

Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Data Acquisition (Electron Impact - EI):

-

Ionization Mode: Electron Impact (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-300.

-

Detector: Electron multiplier or similar.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

5-Bromo-2-tetralone: A Technical Overview for Advanced Research

For Immediate Release: A comprehensive technical guide on 5-Bromo-2-tetralone, a key intermediate in synthetic organic chemistry and drug discovery. This document outlines its core physicochemical properties, provides a detailed experimental protocol for a common synthetic application, and visualizes the reaction workflow for researchers, scientists, and drug development professionals.

Core Physicochemical Data

This compound is a bicyclic aromatic ketone that serves as a versatile building block in the synthesis of more complex molecules. Its molecular structure, featuring a bromine atom on the aromatic ring and a ketone in the aliphatic ring, allows for a variety of chemical transformations. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrO | [1][] |

| Molecular Weight | 225.08 g/mol | [1][] |

| IUPAC Name | 5-bromo-3,4-dihydronaphthalen-2(1H)-one | [1][] |

| CAS Number | 132095-53-5 | [1] |

Synthetic Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

In the realm of drug development, this compound is a valuable precursor for creating diverse molecular scaffolds. The bromine atom on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents to the tetralone core. Such modifications are crucial for tuning the biological activity of potential drug candidates.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This procedure is based on established methodologies for similar aryl bromides.[3][4][5]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂; 0.5 mol%)

-

Potassium carbonate (K₂CO₃; 3.0 equivalents)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard laboratory glassware (reaction flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Ethyl acetate, brine, and anhydrous sodium sulfate (for workup and purification)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (3.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.

-

Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe. In a separate vial, prepare the catalyst solution by dissolving Palladium(II) acetate (0.5 mol%) in a small amount of the solvent mixture and add it to the reaction flask.

-

Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-tetralone.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical workflow of the Suzuki-Miyaura cross-coupling reaction, a key transformation for this compound in synthetic chemistry.

Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. This compound | C10H9BrO | CID 4059689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]

An In-Depth Technical Guide to 5-Bromo-3,4-dihydro-1H-naphthalen-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3,4-dihydro-1H-naphthalen-2-one, also known as 5-bromo-2-tetralone, is a halogenated derivative of the bicyclic aromatic ketone, 2-tetralone. Its structure, featuring a bromine atom on the aromatic ring, makes it a versatile intermediate in organic synthesis. The tetralone scaffold itself is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 5-Bromo-3,4-dihydro-1H-naphthalen-2-one, tailored for professionals in research and drug development.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of 5-Bromo-3,4-dihydro-1H-naphthalen-2-one. The data has been compiled from various chemical supplier databases.

| Property | Value |

| IUPAC Name | 5-Bromo-3,4-dihydronaphthalen-2(1H)-one |

| Synonyms | This compound |

| CAS Number | 132095-53-5 |

| Molecular Formula | C₁₀H₉BrO |

| Molecular Weight | 225.08 g/mol |

| Appearance | Solid |

| Purity | ≥97% (as reported by suppliers) |

| Storage Temperature | Freezer, under -20°C |

| InChI | 1S/C10H9BrO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2 |

| InChIKey | DDVQSZNNPLLKCW-UHFFFAOYSA-N |

| SMILES | C1CC2=C(CC1=O)C=CC=C2Br |

Note: Some physical properties such as melting and boiling points are not consistently reported across public sources and should be determined experimentally.

Synthesis

Proposed Synthetic Pathway

A potential synthetic route to 5-Bromo-3,4-dihydro-1H-naphthalen-2-one is outlined below. This pathway is based on established organic chemistry principles for the synthesis of similar compounds.

Caption: A plausible multi-step synthesis of 5-Bromo-3,4-dihydro-1H-naphthalen-2-one.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol that would require optimization.

Materials:

-

2-Tetralone

-

Bromine (Br₂)

-

Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for HBr gas, dissolve 2-tetralone in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Add a catalytic amount of the Lewis acid to the solution.

-

Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in the same anhydrous solvent from the dropping funnel. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color disappears.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure 5-Bromo-3,4-dihydro-1H-naphthalen-2-one.

Characterization Workflow: The identity and purity of the synthesized compound should be confirmed through a series of analytical techniques.

Caption: Workflow for the characterization of synthesized 5-Bromo-3,4-dihydro-1H-naphthalen-2-one.

Spectroscopic Data (Predicted)

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Protons (δ 7.0-7.5 ppm): Three protons on the aromatic ring are expected to appear as multiplets. The bromine atom will influence their chemical shifts.

-

Aliphatic Protons (δ 2.5-3.5 ppm): The four protons of the two methylene groups in the saturated ring will likely appear as complex multiplets. The protons on the carbon adjacent to the carbonyl group (C3) and the protons on the benzylic carbon (C4) will have distinct chemical shifts.

-

CH₂ adjacent to carbonyl (C1): A singlet or a complex multiplet around δ 3.5 ppm.

¹³C NMR (CDCl₃, 100 MHz):

-

Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically around δ 205-215 ppm.

-

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the bromine atom will be significantly shifted.

-

Aliphatic Carbons: Signals for the three methylene carbons in the saturated ring are expected in the range of δ 25-50 ppm.

IR (KBr):

-

C=O Stretch: A strong absorption band is expected around 1710-1730 cm⁻¹ for the ketone carbonyl group.

-

C-Br Stretch: A weak to medium absorption band in the fingerprint region, typically around 500-650 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

Biological Activity and Potential Applications

There is currently no direct experimental evidence in the scientific literature detailing the biological activity of 5-Bromo-3,4-dihydro-1H-naphthalen-2-one. However, the tetralone scaffold is a common motif in compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

The presence of a bromine atom can significantly influence the biological activity of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, 5-Bromo-3,4-dihydro-1H-naphthalen-2-one could serve as a valuable building block for the synthesis of novel therapeutic agents.

Potential Research Directions

Given the lack of direct biological data, the following workflow outlines a logical progression for investigating the therapeutic potential of this compound.

Caption: A proposed workflow for the biological evaluation of 5-Bromo-3,4-dihydro-1H-naphthalen-2-one.

Conclusion

5-Bromo-3,4-dihydro-1H-naphthalen-2-one is a chemical intermediate with significant potential for application in medicinal chemistry and drug discovery. While detailed experimental data, particularly regarding its biological activity, is currently limited, its structural features suggest that it is a promising starting material for the synthesis of novel bioactive compounds. This technical guide provides a foundational understanding of this molecule and outlines potential avenues for future research and development. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Synthesis of 5-Bromo-2-tetralone and its Derivatives: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-tetralone is a key synthetic intermediate in medicinal chemistry, serving as a versatile scaffold for the development of a wide range of therapeutic agents. Its unique structural features, including a reactive ketone and a bromine-substituted aromatic ring, allow for diverse chemical modifications. This document provides detailed protocols for the synthesis of this compound via intramolecular Friedel-Crafts cyclization and its subsequent derivatization through α-alkylation and Suzuki-Miyaura cross-coupling reactions.

Introduction

Tetralones are bicyclic aromatic ketones that form the core structure of many biologically active compounds. The introduction of a bromine atom at the 5-position of the 2-tetralone scaffold provides a valuable handle for further functionalization, particularly for the construction of carbon-carbon and carbon-heteroatom bonds. These modifications are crucial in structure-activity relationship (SAR) studies during the drug discovery process. This application note outlines reliable protocols for the preparation of this compound and its derivatives, offering a foundation for the synthesis of novel molecular entities.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through an intramolecular Friedel-Crafts cyclization of an appropriate precursor, such as 3-(3-bromophenyl)propanoic acid.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

Materials:

-

3-(3-bromophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(3-bromophenyl)propanoic acid in an excess of thionyl chloride. Heat the mixture to reflux and stir for 2 hours, or until the solid has completely dissolved and gas evolution ceases.

-

Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(3-bromophenyl)propionyl chloride as an oil.

-

Friedel-Crafts Cyclization: Dissolve the crude acid chloride in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath. To this solution, add aluminum chloride portion-wise while maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data:

| Compound | Starting Material | Reagents | Yield (%) | Purity (%) |

| This compound | 3-(3-bromophenyl)propanoic acid | SOCl₂, AlCl₃ | 65-75 | >95 |

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.40 (d, J = 8.0 Hz, 1H), 7.25 (t, J = 8.0 Hz, 1H), 7.10 (d, J = 8.0 Hz, 1H), 3.60 (s, 2H), 3.10 (t, J = 6.8 Hz, 2H), 2.65 (t, J = 6.8 Hz, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 206.5, 142.1, 135.8, 130.5, 128.9, 126.3, 122.7, 49.8, 38.5, 29.1.

Synthesis of this compound Derivatives

α-Alkylation

The enolate of this compound can be alkylated at the α-position (C-1) to introduce various alkyl groups.

Experimental Protocol: α-Methylation

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation: To a solution of this compound in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.

-

Stirring: Stir the mixture at 0 °C for 30 minutes.

-

Alkylation: Add methyl iodide dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to afford 5-Bromo-1-methyl-2-tetralone.

Quantitative Data for α-Alkylation:

| Product | Alkylating Agent | Base | Yield (%) |

| 5-Bromo-1-methyl-2-tetralone | Methyl iodide | NaH | 80-90 |

| 5-Bromo-1-ethyl-2-tetralone | Ethyl iodide | NaH | 75-85 |

| 5-Bromo-1-benzyl-2-tetralone | Benzyl bromide | NaH | 70-80 |

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl and heteroaryl boronic acids.[1][2][3]

Experimental Protocol: Coupling with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound, phenylboronic acid, potassium carbonate, and triphenylphosphine.

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Catalyst Addition: Add palladium(II) acetate to the reaction mixture.

-

Heating: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield 5-Phenyl-2-tetralone.

Quantitative Data for Suzuki-Miyaura Coupling:

| Product | Boronic Acid | Catalyst | Base | Yield (%) |

| 5-Phenyl-2-tetralone | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 85-95 |

| 5-(4-Methoxyphenyl)-2-tetralone | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 80-90 |

| 5-(Thiophen-2-yl)-2-tetralone | Thiophen-2-ylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 75-85 |

Visualizations

Caption: Experimental workflow for the synthesis and derivatization of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The protocols described in this application note provide robust and reproducible methods for the synthesis of this compound and its subsequent derivatization. These synthetic routes offer access to a diverse range of novel compounds with potential applications in drug discovery and development. The methodologies are suitable for laboratory-scale synthesis and can be adapted for the generation of compound libraries for high-throughput screening.

References

5-Bromo-2-tetralone: A Key Intermediate in Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-tetralone, a halogenated derivative of 2-tetralone, serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive ketone and a bromine-substituted aromatic ring, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. This document provides an overview of its applications, particularly in the synthesis of dopamine agonists, and details experimental protocols for its synthesis and subsequent utilization.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 5-bromo-3,4-dihydro-1H-naphthalen-2-one | [1] |

| CAS Number | 132095-53-5 | [1][][3] |

| Molecular Formula | C₁₀H₉BrO | [1][] |

| Molecular Weight | 225.08 g/mol | [1][] |

| Purity | Typically ≥97% | [] |

Applications in Pharmaceutical Synthesis

This compound is a key starting material in the synthesis of various centrally active compounds, most notably dopamine receptor agonists for the treatment of Parkinson's disease and other neurological disorders. The tetralone core is a privileged scaffold for targeting dopamine receptors, and the bromo-substituent provides a handle for further molecular elaboration.

Synthesis of Dopamine Agonists (e.g., Rotigotine)

This compound is a precursor to 5-methoxy-2-tetralone, a key intermediate in the synthesis of Rotigotine, a non-ergoline dopamine agonist.[4] The synthesis typically involves the conversion of the bromo-group to a methoxy group, followed by reductive amination to introduce the side chain responsible for its pharmacological activity.

Synthetic Workflow for Dopamine Agonists

Caption: General synthetic workflow from this compound to a dopamine agonist.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound and its subsequent conversion. Yields and reaction conditions may require optimization based on specific laboratory settings and reagent quality.

Protocol 1: Synthesis of this compound (Adapted from similar brominated tetralones)

While a specific protocol for this compound was not found, a plausible route involves the bromination of 2-tetralone. The following is an adapted procedure based on the synthesis of similar compounds.[5]

Materials:

-

2-Tetralone

-

N-Bromosuccinimide (NBS)

-

Sulfuric Acid (H₂SO₄)

-

Water

-

Ethyl Acetate

-

Methanol

Procedure:

-

To a stirred solution of 2-tetralone (1 equivalent) in water, add N-Bromosuccinimide (1 equivalent).

-

Heat the reaction mixture to 60°C.

-

Slowly add concentrated sulfuric acid.

-

Maintain the reaction at 60°C for 5 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from methanol to afford this compound.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 60-70% |

| Purity (by HPLC) | >95% |

| Melting Point | Not available |

Protocol 2: Reductive Amination of a 2-Tetralone Derivative for Dopamine Agonist Synthesis

This protocol describes the key reductive amination step to introduce the pharmacophoric side chain, adapted from procedures for the synthesis of rotigotine and related compounds.[6][7][8][9][10]

Materials:

-

5-Substituted-2-tetralone (e.g., 5-Methoxy-2-tetralone) (1 equivalent)

-

Appropriate amine (e.g., N-propyl-2-(thiophen-2-yl)ethanamine) (1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the 5-substituted-2-tetralone and the amine in anhydrous DCE or THF.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride portion-wise over 30 minutes.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data (Representative for Rotigotine Precursor Synthesis):

| Parameter | Value | Reference |

| Yield | 78-91% (isolated) | [11] |

| Enantiomeric Excess (ee) | >99% (S-isomer) | [11] |

Signaling Pathway of Dopamine Agonists (Rotigotine)

Rotigotine and other dopamine agonists derived from tetralone scaffolds exert their therapeutic effects by modulating dopamine receptor signaling pathways in the brain. Rotigotine is a non-ergoline dopamine agonist that has a high affinity for D1, D2, and D3 dopamine receptors.[12] By stimulating these receptors, it mimics the action of endogenous dopamine, which is deficient in conditions like Parkinson's disease.

Caption: Simplified signaling pathway of Rotigotine as a dopamine receptor agonist.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of pharmaceutically active compounds, particularly dopamine agonists. The protocols and data presented here provide a foundation for researchers in drug discovery and development to utilize this building block in their synthetic strategies. Further research may explore the development of more efficient and stereoselective methods for the synthesis and application of this important intermediate.

References

- 1. This compound | C10H9BrO | CID 4059689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 132095-53-5 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. daneshyari.com [daneshyari.com]

Application Notes and Protocols for the Reaction of 5-Bromo-2-tetralone with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 2-amino-5-bromotetralin derivatives from 5-bromo-2-tetralone. The reaction of this compound with primary and secondary amines is a critical transformation in medicinal chemistry for the generation of diverse compound libraries targeting various biological targets. Two primary synthetic routes are detailed herein: Reductive Amination and Buchwald-Hartwig Amination.

Reductive Amination of this compound

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds in two main stages: the formation of an imine or enamine intermediate from the ketone and the amine, followed by the reduction of this intermediate to the corresponding amine. This method is particularly effective for the synthesis of aliphatic amine derivatives of this compound.

Reaction Principle

The reaction begins with the nucleophilic attack of the primary or secondary amine on the carbonyl carbon of this compound, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an iminium ion (from primary amines) or an enamine (from secondary amines). A reducing agent, present in the reaction mixture, then reduces the C=N or C=C bond to yield the final secondary or tertiary amine, respectively. The choice of a mild reducing agent that selectively reduces the imine/enamine in the presence of the ketone is crucial for a successful one-pot reaction.

Data Presentation: Reductive Amination

While specific yield data for the reductive amination of this compound is not extensively available in publicly accessible literature, the following table provides representative conditions based on general protocols for similar ketones. Yields are typically moderate to high, depending on the amine and specific conditions used.

| Amine Type | Amine Example | Reducing Agent | Solvent | Typical Yield (%) |

| Primary | Propylamine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | 60-85 |

| Primary | Benzylamine | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | 65-90 |

| Secondary | Piperidine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | 55-80 |

| Secondary | Morpholine | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | 60-85 |

Experimental Protocol: Reductive Amination with a Primary Amine (Propylamine)

This protocol describes a general procedure for the one-pot reductive amination of this compound with propylamine using sodium triacetoxyborohydride.

Materials:

-

This compound

-

Propylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv). Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

-

Amine Addition: Add propylamine (1.2 equiv) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 equiv).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 5-bromo-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[1] This method is particularly useful for the synthesis of N-aryl and N-heteroaryl derivatives of this compound, which are often challenging to prepare via traditional methods.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex. The resulting palladium(II) species then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.

Data Presentation: Buchwald-Hartwig Amination

Specific examples for the Buchwald-Hartwig amination of this compound are not readily found in the literature. The following table presents representative conditions based on protocols for structurally similar aryl bromides. Yields are generally good to excellent, contingent on the specific amine and catalytic system employed.

| Amine Type | Amine Example | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Primary | Aniline | Pd₂(dba)₃ | XPhos | Sodium tert-butoxide (NaOtBu) | Toluene | 100 | 70-95 |

| Primary | n-Hexylamine | Pd(OAc)₂ | RuPhos | Cesium carbonate (Cs₂CO₃) | Dioxane | 110 | 65-90 |

| Secondary | Piperidine | Pd₂(dba)₃ | BINAP | Sodium tert-butoxide (NaOtBu) | Toluene | 100 | 75-98 |

| Secondary | Morpholine | Pd(OAc)₂ | Xantphos | Potassium phosphate (K₃PO₄) | Dioxane | 110 | 70-92 |

Experimental Protocol: Buchwald-Hartwig Amination with a Secondary Amine (Piperidine)

This protocol provides a general procedure for the palladium-catalyzed amination of this compound with piperidine.

Materials:

-

This compound

-

Piperidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous and degassed

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Celite®

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and BINAP (5.0 mol%) to a flame-dried Schlenk tube equipped with a stir bar.

-

Reagent Addition: Add sodium tert-butoxide (1.4 equiv) to the Schlenk tube. Evacuate and backfill the tube with inert gas three times.

-

Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the addition of piperidine (1.2 equiv).

-

Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

-

Purification: Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-bromo-2-(piperidin-1-yl)-1,2,3,4-tetrahydronaphthalene.

Visualizations

Reductive Amination Workflow

Caption: General experimental workflow for the reductive amination of this compound.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application of 5-Bromo-2-tetralone in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-tetralone is a versatile bicyclic aromatic ketone that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a reactive ketone carbonyl group, adjacent active methylene positions, and a bromine-substituted aromatic ring, provides multiple sites for chemical modification. These functionalities make it an excellent precursor for the synthesis of a diverse range of fused heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of nitrogen, sulfur, and oxygen-containing heterocycles utilizing this compound as a key starting material.

Synthesis of Nitrogen-Containing Heterocycles: Fused Pyrazoles